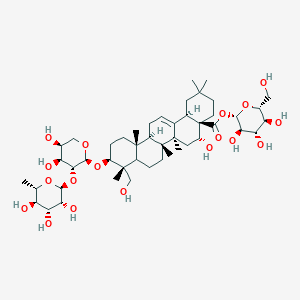
Medicago-saponin P(2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Medicago-saponin P(2), also known as Medicago-saponin P(2), is a useful research compound. Its molecular formula is C47H76O18 and its molecular weight is 929.1 g/mol. The purity is usually 95%.
The exact mass of the compound Medicago-saponin P(2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Medicago-saponin P(2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Medicago-saponin P(2) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
1.1 Antiparasitic Activity
Medicago saponins exhibit notable nematicidal properties, particularly against phytoparasitic nematodes. A study demonstrated that extracts from M. lupulina and M. truncatula resulted in over 90% mortality of Meloidogyne incognita juveniles at specific concentrations, highlighting their potential as natural nematicides in agriculture .
| Saponin Source | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| M. lupulina | 500 | 93.3 |
| M. truncatula | 500 | 23.3 |
| M. heyniana | 250 | 36.8 |
1.2 Insecticidal Properties
Research indicates that saponins from Medicago species possess insecticidal activity against various pests, making them viable alternatives to synthetic pesticides . For instance, saponin extracts have shown efficacy in reducing the survival rates of certain insect larvae.
Medical Applications
2.1 Anti-Inflammatory Effects
Medicago saponins have been studied for their anti-inflammatory properties, particularly their ability to inhibit NF-κB activation and reduce the expression of pro-inflammatory genes . This suggests their potential use in treating inflammatory diseases.
2.2 Metabolic Syndrome Management
Saponins from Medicago species have demonstrated the capacity to activate PPARγ, a nuclear receptor involved in glucose and lipid metabolism. Compounds like caulophyllogenin have been identified as partial agonists of PPARγ, indicating their potential role in managing type 2 diabetes and obesity .
| Compound | Activity | EC50 (µM) |
|---|---|---|
| Caulophyllogenin | PPARγ Agonist | <1 |
| Echinocistic Acid | PPARγ Antagonist | N/A |
Cosmetic Applications
3.1 Hair Growth Promotion
A patent outlines methods for using Medicago saponins to promote hair growth and combat alopecia through topical applications . The incorporation of these compounds into cosmetic formulations has shown promise in enhancing hair follicle cycling.
Case Studies
4.1 Nematode Control in Agriculture
A field study assessed the effectiveness of saponin extracts from M. sativa on tomato crops infested with Meloidogyne incognita. The application of these extracts significantly reduced nematode populations, demonstrating their practical agricultural benefits .
4.2 Metabolic Health Improvement
In a clinical trial involving obese patients, a formulation containing Medicago saponins was administered to evaluate its effects on metabolic parameters such as insulin sensitivity and lipid profiles. Results indicated significant improvements in these parameters, supporting the compound's potential in metabolic syndrome management .
特性
CAS番号 |
158511-58-1 |
|---|---|
分子式 |
C47H76O18 |
分子量 |
929.1 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-21-30(52)33(55)35(57)38(61-21)64-37-31(53)24(50)19-60-40(37)63-29-11-12-43(4)26(44(29,5)20-49)10-13-45(6)27(43)9-8-22-23-16-42(2,3)14-15-47(23,28(51)17-46(22,45)7)41(59)65-39-36(58)34(56)32(54)25(18-48)62-39/h8,21,23-40,48-58H,9-20H2,1-7H3/t21-,23+,24-,25+,26?,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 |
InChIキー |
TYZMLYSDIVGHLP-WJAOUKEHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |
同義語 |
3-O-rhamnopyranosyl-1-2-L-arabinopyranosylcaulophyllogenin 28-O-glucopyranoside medicago-saponin P(2) medicago-saponin P2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















